molecular formula C18H13Cl3O3 B4892416 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

Cat. No. B4892416
M. Wt: 383.6 g/mol
InChI Key: CHEJQVUKWFRDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBCO-PEG4-alkyne, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in bioconjugation reactions, which involves attaching biomolecules to synthetic molecules.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onekyne involves the reaction between the alkyne group and an azide group on the biomolecule. This reaction, known as click chemistry, is highly selective and efficient, and results in the formation of a stable triazole linkage. This linkage is resistant to degradation and can withstand harsh biological conditions.
Biochemical and Physiological Effects:
6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onekyne has minimal biochemical and physiological effects on its own, as it is primarily used as a bioconjugation reagent. However, the biomolecules that are attached to 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onekyne may have significant effects on biological systems, depending on their properties and functions.

Advantages and Limitations for Lab Experiments

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onekyne has several advantages for lab experiments, including its high selectivity, efficiency, and stability. It is also easy to use and does not require specialized equipment. However, there are some limitations to its use, such as the need for azide-modified biomolecules and the potential for nonspecific binding.

Future Directions

There are several future directions for the use of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onekyne in scientific research. These include the development of new bioconjugation strategies, the creation of novel materials with unique properties, and the investigation of its potential applications in drug delivery and imaging. Additionally, the optimization of the synthesis method and the exploration of new reaction conditions could lead to improved yields and purity of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onekyne.

Synthesis Methods

The synthesis of 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onekyne involves the reaction of 6-chloro-7-hydroxy-4-ethylcoumarin with 3,4-dichlorobenzyl alcohol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with propargylamine and di-tert-butyl dicarbonate to obtain the final compound. This method has been optimized to produce high yields of pure 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onekyne.

Scientific Research Applications

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onekyne is widely used in scientific research as a bioconjugation reagent. It can be used to attach biomolecules such as proteins, peptides, and nucleic acids to synthetic molecules such as nanoparticles, polymers, and small molecules. This enables the creation of novel materials with unique properties and functions. For example, 6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-onekyne has been used to create drug delivery systems, biosensors, and imaging agents.

properties

IUPAC Name

6-chloro-7-[(3,4-dichlorophenyl)methoxy]-4-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3O3/c1-2-11-6-18(22)24-16-8-17(15(21)7-12(11)16)23-9-10-3-4-13(19)14(20)5-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEJQVUKWFRDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-[(3,4-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one

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